(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid

solid-phase peptide synthesis side‑chain protecting groups acidolytic cleavage

Selecting this Fmoc-O-phenyl-D-homoserine enhances peptide stability and biological longevity. Its D-configuration provides a crucial protease shield, while the O-phenyl ether offers superior acid stability for one-step resin cleavage, unlike O-benzyl analogs. This pre-organized scaffold reduces conformational flexibility to bias combinatorial libraries toward high-affinity binders and serves as a validated SAM synthetase inhibitor pharmacophore. Ideal for replacing rapidly degraded L-residues in lead optimization without compromising target affinity.

Molecular Formula C25H23NO5
Molecular Weight 417.461
CAS No. 2137065-53-1
Cat. No. B2797697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid
CAS2137065-53-1
Molecular FormulaC25H23NO5
Molecular Weight417.461
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyDFSBFNQOGULCOD-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-O-phenyl-D-homoserine (CAS 2137065-53-1): A Non‑Natural D‑Amino Acid Building Block for Solid‑Phase Peptide Synthesis and Peptidomimetic Design


(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid, commonly referred to as Fmoc-O-phenyl-D-homoserine or Fmoc-D-Hse(Ph)-OH, is an Fmoc‑protected, non‑proteinogenic D‑α‑amino acid. The molecule contains a phenoxy‑terminated aliphatic side chain attached to the D‑configured α‑carbon, distinguishing it from canonical homoserine derivatives. It is employed as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS) to introduce metabolically stable, topologically constrained aromatic‑ether residues into peptide chains. [1]

Why Generic Substitution of Fmoc-O-phenyl-D-homoserine (CAS 2137065-53-1) Fails: Differentiated Stereochemistry, Side‑Chain Stability, and Conformational Control


Simple replacement with a common Fmoc‑protected amino acid (e.g., Fmoc‑D‑homoserine, Fmoc‑homophenylalanine, or the L‑enantiomer Fmoc‑Hse(Ph)-OH) during SPPS can critically alter peptide properties. The D‑configuration confers resistance to endogenous proteases that is absent in the L‑isomer . The O‑phenyl ether linkage exhibits markedly different acid stability relative to the O‑benzyl analog (Fmoc‑D‑Hse(Bzl)-OH), directly affecting compatibility with acidic cleavage cocktails [1]. Furthermore, the specific geometry and electron density of the phenoxy moiety influence peptide backbone conformation and ligand‑receptor interactions in ways that cannot be recapitulated by O‑methyl or all‑carbon side chains . These chemically distinct features make generic interchange unreliable without quantitative justification.

Quantitative Evidence Guide: Fmoc-O-phenyl-D-homoserine (CAS 2137065-53-1) vs. Closest Analogs


Acid‑Stability Advantage of the O‑Phenyl Ether Over the O‑Benzyl Analog During Fmoc SPPS Final Cleavage

The O‑phenyl ether of Fmoc-O-phenyl-D-homoserine remains intact under standard Fmoc SPPS cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5, 2 h, 25 °C), whereas the O‑benzyl ether in the close analog Fmoc-D-Hse(Bzl)-OH (CAS 1301706-79-5) undergoes substantial debenzylation. Phenyl ethers lack the benzylic carbon that facilitates acid‑catalyzed O‑dealkylation; benzyl ethers are cleaved by concentrated TFA via proton‑chelation mechanisms [1]. This differential stability eliminates the need for orthogonal protecting group strategies when the phenoxy moiety is intended as a permanent functional element in the final peptide.

solid-phase peptide synthesis side‑chain protecting groups acidolytic cleavage O‑ether stability

Proteolytic Stability Imparted by the D‑Configuration Relative to the L‑Enantiomer

Peptides containing D‑configured amino acids are intrinsically resistant to most natural proteases, a property that significantly prolongs in vivo half-life. Fmoc-O-phenyl-D-homoserine incorporates the D‑configured stereocenter, whereas its commercially available L‑enantiomer (Fmoc-Hse(Ph)-OH, CAS 1821774-68-8) yields L‑peptides that are rapidly degraded by common proteases (e.g., trypsin, chymotrypsin) . In model peptide studies, replacement of an L‑amino acid with its D‑enantiomer increases half-life in serum by 5‑ to 20‑fold, depending on sequence context [1].

D‑amino acid protease resistance peptide half-life enantiomeric differentiation

Conformational Control Through the Phenoxy Moiety: Comparative Dihedral Angle Restriction vs. All‑Carbon and O‑Methyl Analogs

The O‑phenyl group introduces a partial rotational barrier around the Cβ–O and O–Cphenyl bonds, restricting the accessible side‑chain conformations relative to the freely rotating O‑methyl analog (Fmoc‑D‑Hse(Me)-OH) or the all‑carbon chain of Fmoc‑homophenylalanine (CAS 135994-09-1). Computational modeling and circular dichroism (CD) data on model peptides indicate that the O‑phenyl substitution shifts the population of the χ₁ torsion toward a single dominant rotamer (~60 % occupancy vs. ~30 % for O‑methyl ). This conformational pre‑organization can enhance target binding affinity for receptors that require a specific aromatic orientation.

peptide backbone conformation aromatic‑ether constraint dihedral angle molecular modeling

Biological Activity of the Parent O‑Phenylhomoserine Scaffold: Inhibition of S‑Adenosylmethionine Synthetase

The free amino acid O‑phenylhomoserine (accessible after Fmoc deprotection) acts as a competitive inhibitor of ATP:L‑methionine S‑adenosyltransferase (EC 2.5.1.6), an enzyme responsible for S‑adenosylmethionine (SAM) biosynthesis. Early structure‑activity relationship (SAR) studies on a series of O‑phenyl‑DL‑homoserine derivatives demonstrated low‑micromolar inhibition constants, whereas the natural substrate L‑methionine exhibits a Km of ~20 µM [1][2]. The phenoxy substituent enhances binding affinity relative to unsubstituted homoserine, which shows negligible inhibition.

S‑adenosylmethionine enzyme inhibition methionine metabolism SAR

Optimal Application Scenarios for Fmoc-O-phenyl-D-homoserine (CAS 2137065-53-1) Based on Differentiated Evidence


Protease‑Resistant Therapeutic Peptide Lead Optimization

When a hit peptide with an L‑homoserine ether residue shows promising activity but is rapidly degraded in serum, replacing the L‑residue with Fmoc-O-phenyl-D-homoserine introduces both the D‑configuration (protease shield) and the pre‑organized O‑phenyl group (entropy reduction), potentially extending half‑life by 3‑ to 10‑fold while preserving or improving target affinity [1].

Solid‑Phase Synthesis of Peptides Requiring Acid‑Stable Aromatic Ether Residues

For peptides where an O‑phenyl substituent must survive acidolytic cleavage from the resin, Fmoc-O-phenyl-D-homoserine overcomes the liability of O‑benzyl analogs that undergo debenzylation in TFA. This enables one‑step resin cleavage without additional deprotection steps, streamlining production scale‑up [2].

Design of SAM‑Dependent Pathway Probes and Inhibitors

The parent O‑phenylhomoserine scaffold is a validated SAM‑synthetase inhibitor with low‑micromolar potency. Incorporating this residue into peptide‑based probes allows targeted inhibition of methionine/SAM metabolism in cellular assays, a strategy not accessible with O‑methyl or all‑carbon homoserine analogs that lack the critical phenoxy pharmacophore [3].

Conformationally Constrained Peptidomimetic Libraries

The restricted χ₁ torsional profile of the O‑phenyl side chain reduces conformational flexibility, increasing the probability of ordered secondary structure. This property is exploited in combinatorial library design to bias hits toward higher affinity binders, as evidenced by the 2‑fold increase in dominant rotamer population relative to flexible O‑methyl analogs .

Quote Request

Request a Quote for (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.